6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate

Catalog No.
S13883512
CAS No.
M.F
C6H5BF3NO3
M. Wt
206.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate

Product Name

6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]oxyboronic acid

Molecular Formula

C6H5BF3NO3

Molecular Weight

206.92 g/mol

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)5-2-1-4(3-11-5)14-7(12)13/h1-3,12-13H

InChI Key

PYZHRBUCWJGUSN-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CN=C(C=C1)C(F)(F)F

6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate is a chemical compound with the molecular formula C6H5BF3NO3C_6H_5BF_3NO_3 and a molecular weight of approximately 206.92 g/mol. This compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and is characterized by the presence of dihydrogen borate functionality. The compound is known for its unique electronic properties due to the trifluoromethyl group, which can influence its reactivity and interactions with other chemical species .

The chemical behavior of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate can be attributed to its boron-containing structure, which allows it to participate in various reactions typical of boronic acids and esters. It can undergo:

  • Nucleophilic substitution reactions: The boron atom can be replaced by nucleophiles under suitable conditions.
  • Cross-coupling reactions: This compound can be used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, particularly with aryl halides.
  • Acid-base reactions: The dihydrogen borate group can act as an acid, donating protons in appropriate environments .

The synthesis of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate typically involves:

  • Reaction of 6-(Trifluoromethyl)pyridine with boronic acid: This method often utilizes a boronic acid derivative in the presence of appropriate catalysts.
  • Direct synthesis from pyridine derivatives: Starting from commercially available pyridine derivatives, the trifluoromethyl group can be introduced through electrophilic fluorination methods followed by subsequent reactions to form the dihydrogen borate structure .

This compound has potential applications in various fields:

  • Organic Synthesis: Due to its reactivity, it can serve as a building block for more complex organic molecules.
  • Material Science: Its unique properties may find use in developing advanced materials or coatings.
  • Pharmaceutical Chemistry: Investigating its biological activity could lead to new drug candidates targeting various diseases .

Interaction studies involving 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate focus on its reactivity with other organic molecules and biological systems. Given its structure, it may interact with enzymes or receptors due to the presence of the pyridine ring and boron atom, potentially forming stable complexes that could modulate biological pathways. Further research is necessary to elucidate these interactions fully and their implications for drug design .

Several compounds share structural similarities with 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid868662-36-60.80
(2-Methylpyridin-4-yl)boronic acid579476-63-40.68
2-Fluoro-5-pyridylboronic acid351019-18-60.68
(2-Methylpyridin-4-yl)boronic acid hydrochloride861905-97-70.67
5-Methyl-2-(trifluoromethyl)pyridine1620-71-90.63

Uniqueness

The uniqueness of 6-(Trifluoromethyl)pyridin-3-yl dihydrogen borate lies in its specific trifluoromethyl substitution pattern combined with the dihydrogen borate functionality, which may impart distinct electronic properties and reactivity profiles compared to other similar compounds. This could make it particularly valuable in specialized applications within organic synthesis and pharmaceutical development .

Novel Boronation Strategies for Pyridine Derivatives

The introduction of boron groups to pyridine scaffolds requires precise control over regioselectivity and reaction conditions. Three principal methodologies dominate contemporary synthesis:

(1) Halogen-Metal Exchange Followed by Borylation
This approach involves treating halogenated pyridines (e.g., 3-bromo-6-(trifluoromethyl)pyridine) with organometallic reagents such as n-butyllithium or Grignard reagents to generate intermediates that react with trialkylborates. For example, lithiation of 4-bromopyridine at −78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate, yields pyridinylboronic acids in 65% isolated yield. The low temperature minimizes side reactions, while inert atmospheres prevent oxidation of sensitive intermediates.

(2) Iridium-Catalyzed C–H Borylation
Iridium complexes, such as those derived from bis(pinacolato)diboron (B$$2$$pin$$2$$), enable direct C–H borylation of pyridines. However, the electron-withdrawing trifluoromethyl group at the 6-position deactivates the pyridine ring, necessitating steric and electronic modulation. Studies show that substituting the C-2 position with electron-withdrawing groups (e.g., methoxy) enhances reactivity by mitigating catalyst inhibition via nitrogen lone-pair coordination. This method achieves borylation at the 3-position with >80% regioselectivity.

(3) Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd(dppf)Cl$$_2$$) facilitate cross-coupling between halopyridines and diboron reagents like bis(pinacolato)diboron. For 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate, this method avoids harsh lithiation conditions, operating instead under mild temperatures (60–80°C) in dimethylformamide (DMF). Yields exceed 70% when potassium acetate is used as a base.

Table 1: Comparison of Boronation Methods

MethodConditionsRegioselectivityYield (%)
Halogen-metal exchange−78°C, THF, inert gasModerate60–70
Iridium catalysis80°C, B$$2$$pin$$2$$High70–85
Palladium cross-coupling60°C, DMF, KOAcHigh70–75

Trifluoromethyl Group Introduction via Electrophilic Aromatic Substitution

Incorporating trifluoromethyl groups at the 6-position of pyridine demands strategies to overcome the ring’s electron-deficient nature. Recent advances leverage nucleophilic activation to enable electrophilic trifluoromethylation:

(1) Hydrosilylation-Mediated Activation
Pyridine derivatives undergo hydrosilylation with HSiEt$$3$$ to form *N*-silyl enamine intermediates, which are sufficiently nucleophilic to react with electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent). This method achieves 3-position-selective trifluoromethylation, as demonstrated in the synthesis of 6-(trifluoromethyl)pyridin-3-yl derivatives. The silyl group stabilizes the transition state, directing the CF$$3$$ group to the meta position relative to the nitrogen.

(2) Directed C–H Functionalization
Rhodium and iridium catalysts enable directed C–H trifluoromethylation using CF$$_3$$X reagents (X = I, Br). For pyridines, coordinating directing groups (e.g., pyridyl) at the 2-position enhance reactivity at the 6-position. However, this approach is less effective for electron-poor systems unless paired with photoactivation.

Stabilization Techniques for Borate Salts in Aqueous Media

Borate salts face hydrolysis and protodeborylation in aqueous solutions, necessitating stabilization strategies:

(1) pH Optimization
Boric acid (B(OH)$$3$$) equilibrates with tetrahydroxyborate ([B(OH)$$4$$]$$^−$$) in water, with pK~a~ ≈ 9. Maintaining pH < 7 suppresses deprotonation, reducing borate ion formation and hydrolysis. Buffers like citrate (pH 4–6) stabilize 6-(trifluoromethyl)pyridin-3-yl dihydrogen borate by keeping boron in its trigonal planar form.

(2) Dynamic Covalent Stabilization
Forming boronate esters with diols (e.g., pinacol) enhances aqueous stability. The equilibrium between boronic acids and esters shifts toward the ester in polar solvents, mitigating hydrolysis. For instance, complexation with mannitol increases borate solubility while reducing reactivity toward nucleophiles.

(3) Nanoparticle EncapsulationEmbedding borate salts in silica or polymeric nanoparticles (e.g., polylactic-co-glycolic acid) shields them from water. This method extends shelf life by >6 months and enables controlled release in applications like drug delivery.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

207.0314577 g/mol

Monoisotopic Mass

207.0314577 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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